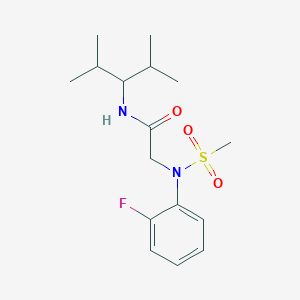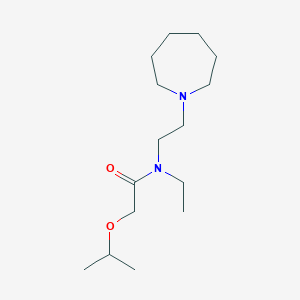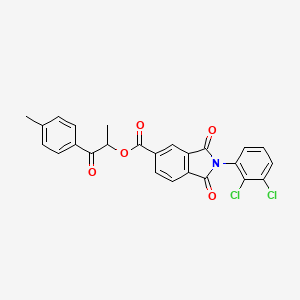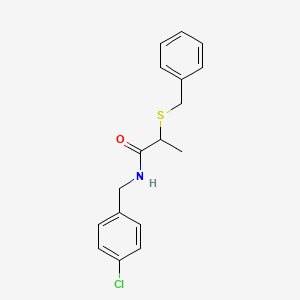![molecular formula C20H26O3 B3937017 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
Descripción general
Descripción
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene, commonly known as "BAY 41-2272," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of drugs called "soluble guanylate cyclase (sGC) activators," which have been shown to have a variety of therapeutic effects.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic effects in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In animal models, BAY 41-2272 has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase blood flow to the penis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in the lungs.
Mecanismo De Acción
BAY 41-2272 works by activating the 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a crucial role in regulating vascular tone, smooth muscle contraction, and platelet aggregation. By increasing the production of cGMP, BAY 41-2272 causes relaxation of the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a variety of biochemical and physiological effects in the body. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, oxidative stress, and fibrosis in the lungs. BAY 41-2272 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAY 41-2272 in lab experiments is that it is a highly specific and potent 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activator, which allows for precise modulation of the cGMP signaling pathway. Additionally, BAY 41-2272 has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using BAY 41-2272 in lab experiments is that it is a synthetic compound, which may limit its applicability in certain biological systems.
Direcciones Futuras
There are several potential future directions for research on BAY 41-2272. One area of interest is the development of novel 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activators with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the effects of BAY 41-2272 on other physiological systems, such as the immune system and the central nervous system. Additionally, the potential therapeutic effects of BAY 41-2272 in other diseases, such as chronic obstructive pulmonary disease and sickle cell disease, warrant further investigation.
In conclusion, BAY 41-2272 is a promising compound with potential therapeutic applications in a variety of diseases. Its specific mechanism of action and favorable safety profile make it an attractive target for further research and development. As research on BAY 41-2272 continues, it is likely that new insights into its biological effects and therapeutic potential will emerge.
Propiedades
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-12-8-7-11-22-18-14-16(2)13-17(3)15-18/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHQDJXISYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)


![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)


![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene](/img/structure/B3937033.png)